Ethyl 6-butylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-butylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family, which consists of heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a butyl group at the 6th position and a carboxylate ester group at the 4th position of the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-butylpyrimidine-4-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is converted to an ester using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The resulting ester is purified through recrystallization or distillation to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up using reactors capable of handling large volumes of reactants. Continuous flow reactors may be employed to enhance efficiency and control reaction parameters.
Catalyst Optimization: Industrial processes often use optimized catalysts and reaction conditions to maximize yield and minimize by-products. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation may be employed to improve reaction rates and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-butylpyrimidine-4-carboxylate has several applications in scientific research across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-butylpyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 4-methylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 6-methylpyrimidine-4-carboxylate: Another close relative with a methyl group at the 6th position.
Ethyl 4-butylpyrimidine-5-carboxylate: Similar but with the carboxylate group at the 5th position.
Uniqueness: Ethyl 6-butylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butyl group at the 6th position provides distinct properties compared to other pyrimidine derivatives.
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Properties
IUPAC Name |
ethyl 6-butylpyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-5-6-9-7-10(13-8-12-9)11(14)15-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMZSPDHBXZHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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